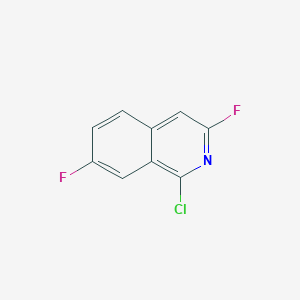
1-Chloro-3,7-difluoroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3,7-difluoroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3,7-difluoroisoquinoline can be synthesized through several methods:
Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another method involves the cyclization of precursor compounds that already contain fluorinated benzene rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .
化学反应分析
Types of Reactions
1-Chloro-3,7-difluoroisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Major Products
Nucleophilic Substitution: Products include substituted isoquinolines with various functional groups.
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated isoquinoline derivatives.
科学研究应用
1-Chloro-3,7-difluoroisoquinoline has several scientific research applications:
Pharmaceuticals: The compound is used as a building block in the synthesis of pharmaceutical agents due to its unique biological activities.
Materials Science: Fluorinated isoquinolines are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: The compound is explored for its potential use in agrochemicals due to its bioactivity.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
作用机制
The mechanism of action of 1-chloro-3,7-difluoroisoquinoline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are often related to its ability to interfere with cellular processes such as DNA replication or protein synthesis .
相似化合物的比较
1-Chloro-3,7-difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
1-Fluoroisoquinoline: Similar in structure but with only one fluorine atom, leading to different biological activities and physical properties.
3,7-Difluoroisoquinoline: Lacks the chlorine atom, which can affect its reactivity and applications.
Fluoroquinolines: These compounds, such as ciprofloxacin, are well-known for their antibacterial activity and are used in medicine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C9H4ClF2N |
|---|---|
分子量 |
199.58 g/mol |
IUPAC 名称 |
1-chloro-3,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H4ClF2N/c10-9-7-4-6(11)2-1-5(7)3-8(12)13-9/h1-4H |
InChI 键 |
FYPCJCWDCSSSON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C(N=C(C=C21)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



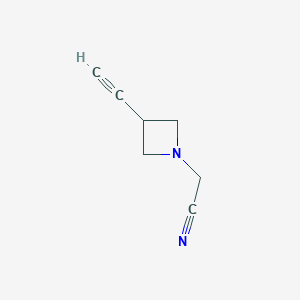
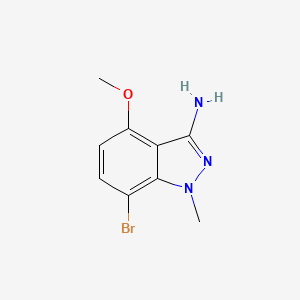
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)

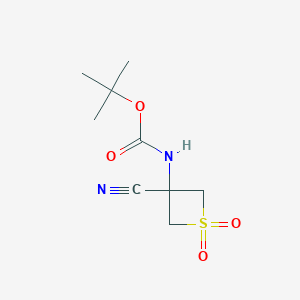
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
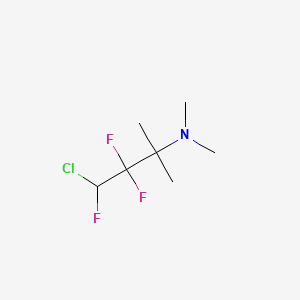
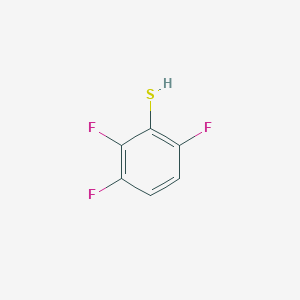


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
